molecular formula C18H19FN2O2S B5368710 1-{5-FLUORO-2-METHYL-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE CAS No. 6039-76-5

1-{5-FLUORO-2-METHYL-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE

Cat. No.: B5368710
CAS No.: 6039-76-5
M. Wt: 346.4 g/mol
InChI Key: KTPHLDWDVDFFOM-UHFFFAOYSA-N
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Description

1-{5-FLUORO-2-METHYL-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE is a complex organic compound with a unique structure that includes a fluorinated aromatic ring, a piperazine moiety, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-FLUORO-2-METHYL-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorinated Aromatic Ring: This can be achieved through electrophilic aromatic substitution reactions where a fluorine atom is introduced into the aromatic ring.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is attached to the aromatic ring.

    Attachment of the Thienylcarbonyl Group: This is usually done through acylation reactions, where the thienylcarbonyl group is introduced using reagents like thienyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-{5-FLUORO-2-METHYL-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{5-FLUORO-2-METHYL-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{5-FLUORO-2-METHYL-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The

Properties

IUPAC Name

1-[5-fluoro-2-methyl-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c1-12-10-16(15(19)11-14(12)13(2)22)20-5-7-21(8-6-20)18(23)17-4-3-9-24-17/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPHLDWDVDFFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)F)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00346112
Record name ST038284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6039-76-5
Record name ST038284
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00346112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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